molecular formula C9H11IN2O3S B14831702 N-(4-Cyclopropoxy-6-iodopyridin-2-YL)methanesulfonamide

N-(4-Cyclopropoxy-6-iodopyridin-2-YL)methanesulfonamide

Cat. No.: B14831702
M. Wt: 354.17 g/mol
InChI Key: QJSPUMSLZAXMQA-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-6-iodopyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11IN2O3S and a molecular weight of 354.163 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group, an iodine atom, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

Molecular Formula

C9H11IN2O3S

Molecular Weight

354.17 g/mol

IUPAC Name

N-(4-cyclopropyloxy-6-iodopyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H11IN2O3S/c1-16(13,14)12-9-5-7(4-8(10)11-9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

QJSPUMSLZAXMQA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC(=CC(=C1)OC2CC2)I

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-Cyclopropoxy-6-iodopyridin-2-YL)methanesulfonamide typically involves the iodination of a pyridine derivative followed by the introduction of the cyclopropoxy and methanesulfonamide groups. One common method involves the use of palladium-catalyzed coupling reactions. For instance, the Pd-mediated alkynylation of N-(3-iodopyridin-2-yl)sulfonamide in the presence of 2-aminoethanol as a base can be employed . This reaction proceeds via a coupling-cyclization sequence in a single-pot, facilitating the formation of the desired compound.

Chemical Reactions Analysis

N-(4-Cyclopropoxy-6-iodopyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methanesulfonamide group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like 2-aminoethanol, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Cyclopropoxy-6-iodopyridin-2-YL)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-6-iodopyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. For example, it has been studied for its potential to inhibit sirtuins, a class of enzymes involved in cellular regulation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Cyclopropoxy-6-iodopyridin-2-YL)methanesulfonamide can be compared with similar compounds such as:

These compounds share similar structural features but differ in the position of the substituents on the pyridine ring

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